Ethyl 3-(butylamino)but-2-enoate
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Overview
Description
Ethyl 3-(butylamino)but-2-enoate is an organic compound that belongs to the class of β-enamino esters These compounds are characterized by the presence of an amino group attached to a β-carbon of an α,β-unsaturated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(butylamino)but-2-enoate can be synthesized through the condensation of 1,3-dicarbonyl compounds with primary amines. One common method involves the reaction of ethyl acetoacetate with butylamine in the presence of a catalyst such as ferric(III) ammonium nitrate. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvent-free conditions is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(butylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(butylamino)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of bioactive heterocycles such as pyrazoles, oxazoles, and quinolines.
Medicinal Chemistry: The compound is used in the development of antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(butylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(methylamino)but-2-enoate
- Ethyl 3-(phenylamino)but-2-enoate
- Ethyl 3-(benzylamino)but-2-enoate
Uniqueness
Ethyl 3-(butylamino)but-2-enoate is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for various applications .
Properties
CAS No. |
5065-81-6 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-(butylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-11-9(3)8-10(12)13-5-2/h8,11H,4-7H2,1-3H3 |
InChI Key |
IFKSUXQHAOSFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
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